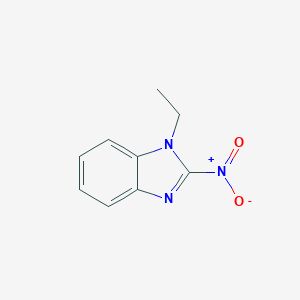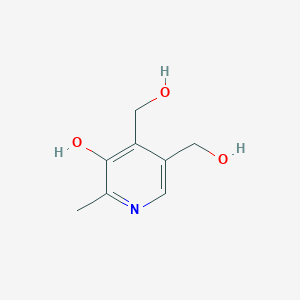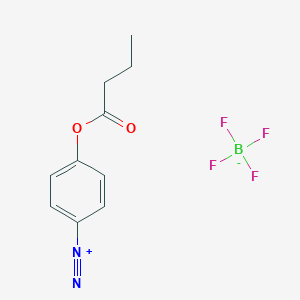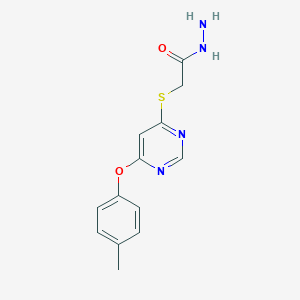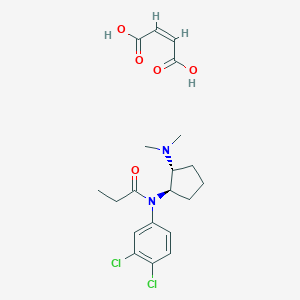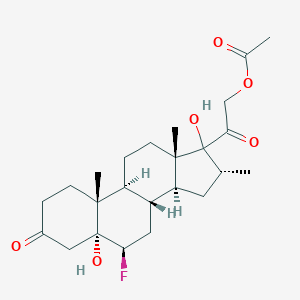
6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetate, also known as dexamethasone acetate, is a synthetic glucocorticoid steroid. It is widely used in medical research due to its potent anti-inflammatory and immunosuppressive properties. In
Wirkmechanismus
Dexamethasone acetate exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding then leads to the activation of various genes involved in the regulation of inflammation and immune responses. Specifically, 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate has been shown to inhibit the production of cytokines and chemokines, which are key mediators of inflammation and immune responses.
Biochemical and Physiological Effects
Dexamethasone acetate has a wide range of biochemical and physiological effects. It has been shown to increase the synthesis of proteins involved in gluconeogenesis, lipolysis, and proteolysis. Additionally, it can cause a decrease in the synthesis of proteins involved in the immune response, such as interleukins and interferons. It has also been shown to increase the reabsorption of sodium and water in the kidneys, leading to an increase in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Dexamethasone acetate is widely used in lab experiments due to its potent anti-inflammatory and immunosuppressive properties. It is commonly used to induce inflammation or immune responses in animal models, which can then be studied to gain a better understanding of the underlying mechanisms involved. However, it is important to note that the effects of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate can vary depending on the dose and duration of treatment, as well as the specific model being used.
Zukünftige Richtungen
There are many potential future directions for the use of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate in medical research. One area of interest is the development of new treatments for inflammatory and autoimmune diseases. Additionally, there is growing interest in the use of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate in the treatment of certain types of cancer, such as leukemia and lymphoma. Further research is needed to fully understand the mechanisms underlying these effects, as well as to identify potential side effects and limitations of the compound.
Synthesemethoden
The synthesis of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate involves the reaction of prednisolone with acetic anhydride in the presence of sulfuric acid. The resulting product is then purified through a series of recrystallization and chromatography steps to obtain a highly pure form of the compound.
Wissenschaftliche Forschungsanwendungen
Dexamethasone acetate is widely used in medical research due to its potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma. Additionally, it has been shown to be effective in the treatment of certain types of cancer, such as leukemia and lymphoma.
Eigenschaften
CAS-Nummer |
1893-91-0 |
|---|---|
Molekularformel |
C24H35FO6 |
Molekulargewicht |
438.5295032 |
IUPAC-Name |
[2-[(5R,6R,8R,9S,10R,13S,14S,16R)-6-fluoro-5,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H35FO6/c1-13-9-18-16-10-19(25)23(29)11-15(27)5-7-21(23,3)17(16)6-8-22(18,4)24(13,30)20(28)12-31-14(2)26/h13,16-19,29-30H,5-12H2,1-4H3/t13-,16-,17+,18+,19-,21-,22+,23+,24?/m1/s1 |
InChI-Schlüssel |
XAEKFNIGPGAZHV-PNJMATSPSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(CC(=O)CC[C@@]4([C@H]3CC[C@@]2(C1(C(=O)COC(=O)C)O)C)C)O)F |
SMILES |
CC1CC2C3CC(C4(CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O)F |
Kanonische SMILES |
CC1CC2C3CC(C4(CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O)F |
Andere CAS-Nummern |
1893-91-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



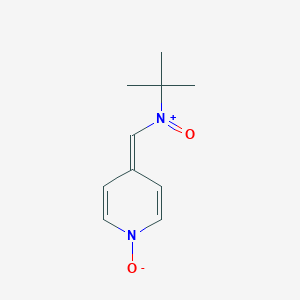
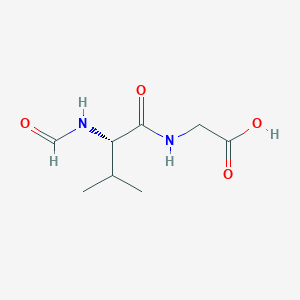
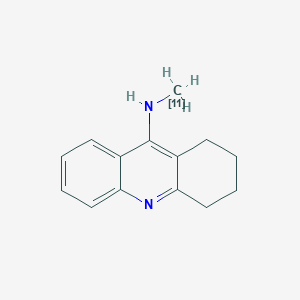
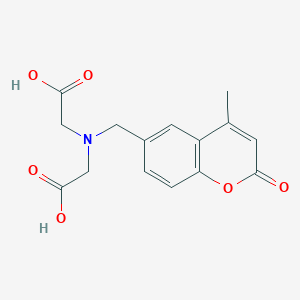
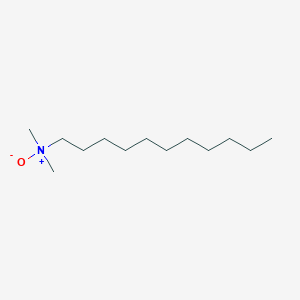
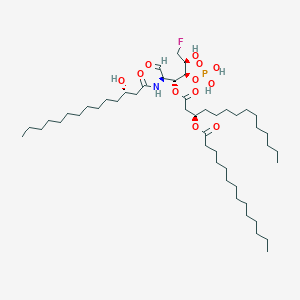
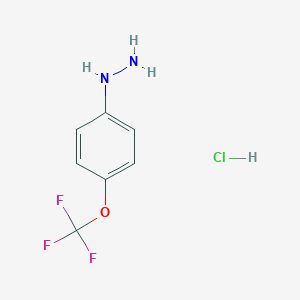
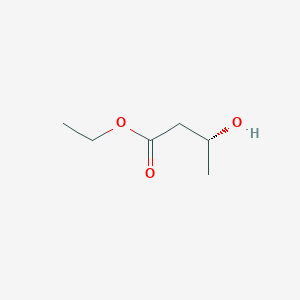
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
